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Compound of Interest

Compound Name:
(2R,3R)-2-amino-3-methoxybutan-

1-ol

Cat. No.: B2545119 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemistry of 2-amino-3-

methoxybutan-1-ol, a chiral molecule with significant potential in synthetic chemistry and drug

discovery. Due to the presence of two chiral centers at the C2 and C3 positions, this compound

exists as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The spatial

arrangement of the amino, methoxy, and hydroxyl functional groups in these stereoisomers

dictates their unique chemical and biological properties, making their stereoselective synthesis

and characterization crucial for their application in various scientific fields.

Stereoisomers of 2-amino-3-methoxybutan-1-ol
The four stereoisomers of 2-amino-3-methoxybutan-1-ol can be categorized into two pairs of

enantiomers and two pairs of diastereomers. The syn diastereomers are (2S,3S) and (2R,3R),

where the amino and methoxy groups are on the same side in a Fischer projection. The anti

diastereomers are (2S,3R) and (2R,3S), with these groups on opposite sides.

Figure 1: Stereoisomeric relationships of 2-amino-3-methoxybutan-1-ol.

Physicochemical Properties
While specific experimental data for all four stereoisomers of 2-amino-3-methoxybutan-1-ol is

not readily available in the literature, the following table summarizes the computed properties
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for the known stereoisomers. It is important to note that these are predicted values and

experimental verification is required.

Property
(2R,3S)-2-amino-3-
methoxybutan-1-ol[1]

(2r,3r)-2-amino-3-
methoxybutan-1-ol

Molecular Formula C5H13NO2 C5H13NO2

Molecular Weight 119.16 g/mol 119.16 g/mol

XLogP3-AA (Predicted) -1.1 -1.0

Hydrogen Bond Donor Count 3 3

Hydrogen Bond Acceptor

Count
3 3

Rotatable Bond Count 4 4

Exact Mass 119.094629 g/mol 119.094629 g/mol

Monoisotopic Mass 119.094629 g/mol 119.094629 g/mol

Topological Polar Surface Area 58.4 Å² 58.4 Å²

Heavy Atom Count 8 8

Complexity 61.6 61.6

Experimental Protocols
A plausible and commonly employed strategy for the stereoselective synthesis of the four

stereoisomers of 2-amino-3-methoxybutan-1-ol involves starting from the commercially

available stereoisomers of threonine and allothreonine. The general synthetic workflow is

outlined below.

Figure 2: Proposed synthetic workflow for 2-amino-3-methoxybutan-1-ol stereoisomers.

O-Methylation of the Amino Acid Precursor
The hydroxyl group of the starting amino acid (threonine or allothreonine) is methylated. A

common procedure involves the use of a methylating agent such as methyl iodide or dimethyl
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sulfate in the presence of a base like sodium hydride in an appropriate solvent (e.g.,

tetrahydrofuran, THF).

Protocol:

To a solution of the N-protected amino acid in dry THF, add sodium hydride portion-wise at 0

°C under an inert atmosphere.

Allow the mixture to stir for 30 minutes at room temperature.

Add methyl iodide dropwise and continue stirring for 12-24 hours.

Quench the reaction carefully with water and extract the product with an organic solvent.

Purify the O-methylated product by column chromatography.

N-Protection of the Amino Group
To prevent side reactions during the reduction step, the amino group is typically protected.

Common protecting groups for amines include tert-butoxycarbonyl (Boc) and

benzyloxycarbonyl (Cbz).

Protocol for Boc Protection:

Dissolve the O-methylated amino acid in a mixture of dioxane and water.

Add di-tert-butyl dicarbonate (Boc)2O and a base such as sodium bicarbonate.

Stir the reaction mixture at room temperature for 12-24 hours.

Acidify the reaction mixture and extract the N-Boc protected product.

Purify by crystallization or column chromatography.

Reduction of the Carboxylic Acid
The carboxylic acid moiety of the protected O-methylated amino acid is then reduced to the

primary alcohol. Several reducing agents can be employed for this transformation. A common
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and effective method is the use of sodium borohydride in the presence of iodine or a mixed

anhydride method.

Protocol using Sodium Borohydride/Iodine:

To a solution of the N-protected O-methylated amino acid in dry THF, add sodium

borohydride.

Slowly add a solution of iodine in THF.

Reflux the reaction mixture for several hours until the reaction is complete (monitored by

TLC).

Cool the reaction and quench with methanol, followed by an aqueous base.

Extract the amino alcohol product and purify by column chromatography.

Chiral Resolution (for racemic mixtures)
If the synthesis does not start from enantiomerically pure materials, the resulting racemic

mixture of amino alcohols can be resolved using chiral chromatography or by forming

diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid,

followed by fractional crystallization.

Protocol for Diastereomeric Salt Resolution:

Dissolve the racemic amino alcohol in a suitable solvent (e.g., ethanol).

Add a solution of an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid).

Allow the mixture to crystallize. The diastereomeric salt of one enantiomer will preferentially

crystallize.

Filter the crystals and liberate the free amino alcohol by treatment with a base.

The other enantiomer can be recovered from the mother liquor.

Spectroscopic Characterization
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Detailed NMR and other spectroscopic data for the individual stereoisomers of 2-amino-3-

methoxybutan-1-ol are not extensively reported. However, based on analogous structures, the

following are expected characteristic signals:

¹H NMR:

A doublet for the methyl group at C4.

A multiplet for the proton at C3.

A multiplet for the proton at C2.

A singlet for the methoxy group protons.

Dipeptidic protons for the CH2OH group at C1.

Broad singlets for the NH2 and OH protons, which are exchangeable with D2O.

¹³C NMR:

A signal for the methyl carbon at C4.

A signal for the methoxy carbon.

Signals for the C2 and C3 carbons.

A signal for the C1 carbon (CH2OH).

The relative stereochemistry (syn vs. anti) can often be determined by analyzing the coupling

constants between the protons at C2 and C3 in the ¹H NMR spectrum.

Conclusion
The stereochemistry of 2-amino-3-methoxybutan-1-ol is a critical aspect that influences its

properties and potential applications. While detailed experimental data for all four

stereoisomers is currently limited in the public domain, established stereoselective synthetic

routes starting from threonine and allothreonine provide a clear pathway for their preparation.

This guide has outlined the fundamental stereochemical relationships, a plausible and detailed
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synthetic and resolution strategy, and the expected methods for their characterization. Further

research is warranted to fully characterize each stereoisomer and unlock their potential in drug

development and other scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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